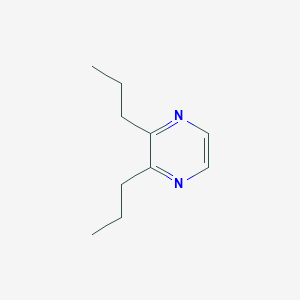

Pyrazine, 2,3-dipropyl-

Description

Contextualization of Diazines and Aromatic Heterocycles in Contemporary Organic Chemistry

Aromatic heterocycles are a cornerstone of modern organic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials. researchgate.net Among these, diazines—six-membered aromatic rings containing two nitrogen atoms—are of significant interest due to their unique chemical and physical properties. scbt.com The three isomers of diazine are pyridazine (B1198779) (1,2-diazine), pyrimidine (B1678525) (1,3-diazine), and pyrazine (B50134) (1,4-diazine). bhu.ac.in The inclusion of two nitrogen atoms in the aromatic ring renders these systems more electron-poor compared to benzene (B151609), which profoundly influences their reactivity. boyer-research.com This electron deficiency makes them susceptible to nucleophilic attack and generally resistant to electrophilic substitution, a characteristic that is leveraged in various synthetic strategies. bhu.ac.in Diazines serve as crucial building blocks in the synthesis of more complex molecules, including agrochemicals and dyes. scbt.com Furthermore, their ability to act as ligands for metal ions has established their importance in coordination chemistry and catalysis. scbt.comnih.gov

Fundamental Structural Characteristics of Pyrazines and their Electronic Properties

Pyrazine is a planar, aromatic heterocycle with the two nitrogen atoms positioned at the 1 and 4 positions of the ring. nih.gov This symmetrical arrangement of the nitrogen atoms results in a non-polar molecule in its ground state. The pyrazine ring is characterized by delocalized π-electrons, which confer its aromatic stability. The presence of the two electronegative nitrogen atoms significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). iiste.org This makes the pyrazine ring a π-deficient system, which explains its reduced reactivity towards electrophiles and enhanced reactivity towards nucleophiles compared to benzene. bhu.ac.in The nitrogen atoms' lone pairs of electrons reside in sp² hybrid orbitals in the plane of the ring and are not part of the aromatic sextet. acs.org These lone pairs are responsible for the basic character of pyrazine, although it is a much weaker base than pyridine (B92270) due to the inductive effect of the second nitrogen atom. bhu.ac.in The electronic properties of pyrazines can be further tuned by the introduction of substituents on the carbon atoms of the ring. nih.govacs.org

Overview of Current Research Significance of Substituted Pyrazines and their Analogs

Substituted pyrazines are a class of compounds with diverse and significant applications, driving considerable research interest. Alkylated pyrazines, for instance, are renowned for their potent sensory properties and are widely used as flavor and fragrance agents in the food and cosmetic industries. perfumerflavorist.comsemanticscholar.orgadv-bio.com They are key components of the aroma of many roasted, toasted, and fermented foods. perfumerflavorist.comresearchgate.net The substitution pattern on the pyrazine ring dictates the specific organoleptic characteristics. semanticscholar.org Beyond the flavor industry, substituted pyrazines are investigated for their potential in medicinal chemistry. mdpi.comnih.gov Various derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comnih.gov The ability of the pyrazine nitrogen atoms to coordinate with metal ions also makes substituted pyrazines valuable ligands in the development of new catalysts and functional materials. researchgate.netrsc.orgbendola.com Research is ongoing to explore novel synthetic routes to access diverse substitution patterns and to understand the structure-activity relationships that govern their wide-ranging applications. researchgate.netrsc.org

Structure

3D Structure

Properties

CAS No. |

64931-20-0 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2,3-dipropylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-3-5-9-10(6-4-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

CLZOOLYKDCPFTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN=C1CCC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Pyrazine, 2,3 Dipropyl and Analogous Pyrazine Derivatives

Foundational Synthetic Methodologies for Pyrazine (B50134) Core Elaboration

The construction of the core pyrazine heterocycle has traditionally relied on cyclocondensation and subsequent aromatization steps. These foundational methods remain relevant for their straightforwardness and reliability.

Condensation Reactions: 1,2-Dicarbonyl Compound and 1,2-Diamine Condensation Routes

The most classical and direct route to forming 2,3-disubstituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.govconnectjournals.com For the specific synthesis of 2,3-dipropylpyrazine, this would involve the reaction between octane-4,5-dione and ethylenediamine (B42938). The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to the aromatic pyrazine product. connectjournals.comajgreenchem.com

While the reaction can proceed without a catalyst, various catalysts have been employed to improve yields and reaction rates, particularly for less reactive substrates. For instance, Zirconium(IV) oxide chloride (ZrOCl₂·8H₂O) has been shown to be an efficient and environmentally friendly catalyst for the condensation of various 1,2-diamines and 1,2-diketones in water, accommodating even electron-deficient diamines. academie-sciences.fracademie-sciences.fr Similarly, silica (B1680970) gel has been used as a simple, recyclable catalyst for this transformation under mild, solvent-free conditions. connectjournals.com

Table 1: Catalysts for Condensation of 1,2-Diketones and 1,2-Diamines

| Catalyst | Diamine Substrate Example | Diketone Substrate Example | Solvent | Key Advantage |

| Zirconium(IV) oxide chloride | 2,3-Diaminopyridine | Benzil | Water | Green solvent, high yields for electron-deficient diamines. academie-sciences.fracademie-sciences.fr |

| Silica Gel | Ethylenediamine | Benzil | Solvent-free / Water | Mild conditions, easy workup, recyclable catalyst. connectjournals.com |

| None (Thermal) | Ethylenediamine | Octane-4,5-dione | Benzene (B151609) | Classical method, straightforward for simple substrates. |

Oxidative Cyclization Pathways from Dihydropyrazine Precursors

In many classical syntheses, the oxidation occurs spontaneously in the presence of air, especially at elevated temperatures. However, for more controlled and efficient conversion, specific oxidizing agents are often used. In modern catalytic systems, the catalyst itself can facilitate the final dehydrogenation step. For example, in manganese-catalyzed dehydrogenative couplings, the metal center facilitates the elimination of a dihydrogen molecule to aromatize the ring. nih.gov This integration of condensation and oxidation into a single catalytic cycle represents a significant advancement over stoichiometric oxidant use.

Ring Closure Strategies Utilizing Diverse Synthetic Precursors

Beyond the standard diketone and diamine condensation, the pyrazine ring can be constructed from other starting materials. These alternative ring closure strategies expand the versatility of pyrazine synthesis.

One established method is the self-condensation of α-amino ketones, which proceeds through a dihydropyrazine intermediate that is subsequently oxidized. nih.gov Other notable precursors include:

α-Halo ketones: These can react with diamines to form the pyrazine ring. nih.gov

α-Hydroxy ketones: In a tandem oxidation process, α-hydroxy ketones can react with 1,2-diamines in the presence of a catalyst like manganese dioxide (MnO₂) to yield pyrazines. ajgreenchem.com

Epoxides: The condensation of epoxides with diamines using catalysts such as copper-chromium has also been reported as a pathway to pyrazines. nih.govajgreenchem.com

Advanced and Catalytic Synthetic Approaches for Pyrazine Functionalization

Modern synthetic chemistry has introduced sophisticated catalytic methods that offer higher efficiency, selectivity, and functional group tolerance for creating and modifying the pyrazine scaffold.

Metal-Catalyzed Cross-Coupling and Dehydrogenation Reactions

Transition metal catalysis provides powerful tools for pyrazine synthesis. Acceptorless dehydrogenative coupling, which uses alcohols as substrates and releases hydrogen gas as the only byproduct, is a particularly atom-economical and environmentally benign approach.

Manganese-based pincer complexes have emerged as effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically functionalized 2,5-substituted pyrazines. nih.govacs.orgnih.gov This method avoids the pre-oxidation of substrates to the carbonyl level. The reaction involves the initial manganese-catalyzed dehydrogenation of the amino alcohol to an amino ketone, followed by dimerization to a dihydropyrazine, and a final catalyst-mediated dehydrogenation to the aromatic pyrazine. nih.gov

For accessing 2,3-disubstituted pyrazines, palladium-catalyzed cross-coupling reactions are highly effective. For example, Heck cross-coupling reactions of 2,3-dichloropyrazine (B116531) with alkenes can provide a route to 2,3-dialkenyl- or 2,3-dialkylpyrazines, depending on the subsequent reaction conditions. researchgate.net

Table 2: Examples of Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols

| β-Amino Alcohol Substrate | Pyrazine Product | Yield (%) |

| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 |

| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 |

| 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80 |

| 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

Yields obtained using a manganese pincer catalyst system. nih.gov

Palladium-Mediated Transformations and Sonogashira Coupling Variants

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations on heterocyclic systems, including pyrazines. The highly electron-deficient nature of the pyrazine ring makes it a suitable substrate for various cross-coupling reactions. researchgate.net

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a well-explored method for functionalizing the pyrazine core. rsc.org Halogenated pyrazines, such as chloropyrazine, serve as excellent substrates. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and allows for the introduction of alkynyl groups onto the pyrazine ring. rsc.orgacs.org This method is particularly valuable for synthesizing π-conjugated systems containing pyrazine units. rsc.org For instance, 2,3-dicyano-5,6-dichloropyrazine can undergo a double Sonogashira coupling to attach two alkynyl groups. rsc.org

Beyond Sonogashira, other palladium-catalyzed reactions like the Suzuki-Miyaura coupling are used extensively to functionalize pyrazine rings by forming carbon-carbon bonds with aryl or vinyl boronic acids. researchgate.netacs.orgnih.gov These methods have been developed into highly efficient one-pot sequential functionalizations, allowing for the introduction of multiple different substituents onto the pyrazine scaffold in a single procedure. acs.orgnih.govacs.org

Copper, Manganese, and Silver Catalysis

The use of transition metal catalysts, particularly those based on copper, manganese, and silver, has been pivotal in the synthesis of pyrazine derivatives. These catalysts offer powerful means for oxidation and cross-coupling reactions, which are fundamental to constructing the pyrazine ring and introducing substituents.

Copper-manganese (B8546573) oxide catalysts are recognized for their significant industrial importance as potent oxidation catalysts. ijche.com These materials, often in the form of CuxMn3−xO4 spinels, exhibit great diversity in their phase relations and chemical properties, making them suitable for a variety of reactions. mdpi.com The synthesis of these catalysts often involves co-precipitation from aqueous solutions of metal nitrates, with the final properties being highly dependent on the preparation method. ijche.commdpi.com For instance, the activity of copper-manganese oxides in CO oxidation is strongly influenced by the choice of precipitant and precursor anions. mdpi.com While highly active in their amorphous state, these catalysts can lose activity at high temperatures where crystallization occurs. ijche.com However, crystalline CuMn2O4 has also been reported to be an active catalyst. ijche.com

Silver has also been explored as a dopant in copper-manganese oxide catalysts. cardiff.ac.uk Historically, silver was part of the original "hopcalite" formulation developed for CO oxidation. cardiff.ac.uk Doping with silver has been shown to lower the temperature required for the oxidation of certain compounds. cardiff.ac.uk

Manganese porphyrin complexes are another class of catalysts that have shown utility in C-H activation and oxidation reactions, which are relevant to the functionalization of pyrazine precursors. unl.pt These catalysts can exhibit good chemoselectivity for the oxidation of specific C-H bonds. unl.pt The active species in these reactions is often proposed to be a high-valent manganese-oxo intermediate. unl.pt

The following table summarizes the key aspects of these catalytic systems:

Table 1: Overview of Copper, Manganese, and Silver Catalysis in Pyrazine-Related Synthesis| Catalyst System | Key Features | Relevant Reactions | Reference |

|---|---|---|---|

| Copper-Manganese Oxides (CuxMn3−xO4) | High oxidation activity, diverse phases, properties dependent on synthesis method. | Oxidation reactions, CO oxidation. | ijche.commdpi.com |

| Silver-Doped Copper-Manganese Oxides | Enhanced low-temperature activity for certain oxidations. | Oxidation reactions. | cardiff.ac.uk |

| Manganese Porphyrin Complexes | C-H activation and oxidation, good chemoselectivity. | Functionalization of precursors. | unl.pt |

Green Chemistry Principles in Pyrazine Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally benign methods for pyrazine synthesis. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.mamsu.edu

Key green chemistry principles relevant to pyrazine synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of by-products. imist.mamsu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. msu.edu

Use of Safer Solvents and Auxiliaries: Employing environmentally friendly solvents or, ideally, conducting reactions in the absence of solvents. msu.edu

Design for Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis. imist.mamsu.edu

Use of Catalysis: Employing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents. imist.ma

Microwave-assisted synthesis has emerged as a significant green chemistry approach. researchgate.net This technique can dramatically reduce reaction times, increase yields, and often eliminates the need for harsh solvents or catalysts. researchgate.net For example, microwave irradiation has been successfully used in the one-pot, multi-component synthesis of various heterocyclic compounds, offering a more sustainable alternative to conventional heating methods. researchgate.netmdpi.com

The following table outlines the application of green chemistry principles in pyrazine synthesis:

Table 2: Application of Green Chemistry Principles in Pyrazine Synthesis| Green Chemistry Principle | Application in Pyrazine Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention | One-pot reactions, minimizing by-products. | One-pot synthesis of pyrazole (B372694) derivatives. | nih.gov |

| Atom Economy | Designing reactions with high incorporation of starting materials. | Bottom-up synthesis approaches. | imist.ma |

| Safer Solvents | Use of water or other benign solvents. | Microwave-assisted synthesis in aqueous media. | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. | Microwave-assisted synthesis of thiazolyl-pyridazinediones. | mdpi.com |

| Catalysis | Use of reusable and non-toxic catalysts. | Heterogeneous catalysts like MgO nanoparticles. | researchgate.net |

Microwave-Assisted and One-Pot Reaction Protocols for Enhanced Efficiency

To improve the efficiency and practicality of pyrazine synthesis, microwave-assisted and one-pot reaction protocols have been increasingly adopted. These methods offer significant advantages over traditional synthetic procedures, including shorter reaction times, higher yields, and simplified work-up procedures. researchgate.netjocpr.com

Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates significantly. researchgate.netmdpi.com This has been demonstrated in the synthesis of various heterocyclic compounds, where reactions that would typically take hours can be completed in minutes. mdpi.comjocpr.com For instance, the synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones was achieved in excellent yields within 10 minutes using microwave irradiation. jocpr.com Similarly, the one-pot synthesis of pyrazolo[3,4-b]quinolines and thiazolyl-pyridazinediones has been successfully carried out under microwave conditions. mdpi.comnih.gov

The following table provides examples of microwave-assisted and one-pot syntheses relevant to heterocyclic chemistry:

Table 3: Examples of Microwave-Assisted and One-Pot Syntheses| Reaction Type | Key Advantages | Example Compound Class | Reference |

|---|---|---|---|

| Microwave-Assisted One-Pot Synthesis | Rapid, efficient, high yields, reduced reaction time. | 2,3-Diaryl-1,3-thiazolidine-4-ones | jocpr.com |

| Microwave-Assisted One-Pot Synthesis | Water as a solvent, environmentally friendly. | Pyrazolo[3,4-b]quinolines | nih.gov |

| Microwave-Assisted Multicomponent Synthesis | Eco-friendly catalyst, high yields, short reaction time. | Thiazolyl-pyridazinediones | mdpi.com |

| Microwave-Assisted One-Step Synthesis | Selective, good yields, simple work-up. | 2',3'-Cyclic phosphates of nucleosides | nih.gov |

Regioselective Functionalization at the 2,3-Positions and Beyond

The regioselective functionalization of the pyrazine ring is critical for synthesizing specific isomers like 2,3-dipropylpyrazine and for creating a diverse range of derivatives with tailored properties. Directed metalation is a powerful tool for achieving such selectivity.

The use of hindered magnesium and zinc amide bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) bases, allows for the selective deprotonation and subsequent functionalization of specific positions on the pyrazine ring. thieme-connect.com For instance, the metalation of 2-substituted pyrazines can occur selectively at the C-5, C-6, or C-3 positions, depending on the reaction conditions and the nature of the substituent. thieme-connect.com

In the case of fused heterocyclic systems like imidazo[1,2-a]pyrazine, regioselective functionalization can be achieved with high precision. rsc.orgrsc.org By carefully choosing the metalating agent (e.g., TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl) and reaction conditions, it is possible to direct functionalization to different positions on the heterocyclic scaffold. rsc.orgrsc.org For example, magnesiation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to selective functionalization at the 3-position, while using TMP2Zn·2MgCl2·2LiCl results in functionalization at the 5-position. rsc.orgrsc.org This switch in regioselectivity is often driven by thermodynamic factors. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also valuable for introducing substituents at specific positions of the pyrazine ring. researchgate.net For example, 2,3-dichloropyrazine can undergo Heck cross-coupling reactions to yield 2,3-disubstituted pyrazines. researchgate.net

The following table summarizes methods for the regioselective functionalization of pyrazine and related heterocycles:

Table 4: Methods for Regioselective Functionalization| Method | Reagents | Position(s) Functionalized | Heterocycle | Reference |

|---|---|---|---|---|

| Directed Metalation | TMP-Magnesium/Zinc bases | C-5, C-6, or C-3 | 2-Substituted Pyrazines | thieme-connect.com |

| Directed Magnesiation | TMPMgCl·LiCl | 3-position | 6-Chloroimidazo[1,2-a]pyrazine | rsc.orgrsc.org |

| Directed Zincation | TMP2Zn·2MgCl2·2LiCl | 5-position | 6-Chloroimidazo[1,2-a]pyrazine | rsc.orgrsc.org |

| Heck Cross-Coupling | Pd catalyst, alkenes | 2,3-positions | 2,3-Dichloropyrazine | researchgate.net |

Investigating Natural and Industrial Formation Mechanisms for Pyrazines (e.g., Maillard Reaction Pathways)

Pyrazines, including alkylated derivatives, are significant contributors to the flavor and aroma of many cooked and processed foods. nih.govnbu.ac.in Their formation is often attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. nih.govmdpi.com

The general mechanism for pyrazine formation in the Maillard reaction involves several key steps. nih.gov Initially, α-aminoketones are generated through the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves degradation products of sugars. nih.gov Two molecules of these α-aminoketones can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine. researchgate.net

The specific substitution pattern of the resulting pyrazines is influenced by the structures of the reacting amino acids and sugars. nih.govwur.nl For example, the side chain of the amino acid can be incorporated into the pyrazine ring system. wur.nlnih.gov The reaction conditions, such as temperature, pH, and the presence of water, also play a crucial role in determining the types and quantities of pyrazines formed. mdpi.comresearchgate.net For instance, higher temperatures generally favor the formation of pyrazines. mdpi.com

The study of Maillard reaction models using specific amino acids and sugars helps to elucidate the complex reaction pathways and understand how different precursors contribute to the final flavor profile. nih.govwur.nlnih.gov This knowledge is valuable for the food industry in controlling and optimizing the flavors of processed foods.

The following table outlines the key aspects of pyrazine formation via the Maillard reaction:

Table 5: Pyrazine Formation via the Maillard Reaction| Key Step/Factor | Description | Influence on Pyrazine Formation | Reference |

|---|---|---|---|

| Strecker Degradation | Reaction between an amino acid and a dicarbonyl compound. | Generates α-aminoketone precursors. | nih.gov |

| Condensation and Oxidation | Condensation of two α-aminoketone molecules followed by oxidation. | Forms the aromatic pyrazine ring. | researchgate.net |

| Reactant Structure | The specific amino acids and sugars involved. | Determines the substitution pattern of the pyrazines. | nih.govwur.nl |

| Reaction Conditions | Temperature, pH, water content. | Affects the rate and types of pyrazines formed. | mdpi.comresearchgate.net |

Comprehensive Spectroscopic and Diffraction Based Characterization of Pyrazine, 2,3 Dipropyl and Congeners

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and structural features. For 2,3-dipropylpyrazine, the FT-IR spectrum is characterized by vibrations of the pyrazine (B50134) ring and the attached propyl side chains.

While a specific, experimentally recorded spectrum for 2,3-dipropylpyrazine is not widely published, the expected characteristic absorption bands can be predicted based on data from pyrazine, its alkylated congeners, and standard functional group correlation tables. researchgate.netlookchem.comcore.ac.uk The primary vibrations include C-H stretching from both the aromatic ring and the alkyl groups, C=N and C=C stretching within the pyrazine ring, and various bending vibrations. mdpi.com The analysis of mixtures containing compounds like dimethylpyrazines has been facilitated by FT-IR, demonstrating its utility in identifying specific isomers based on unique absorption bands. lookchem.com

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for Pyrazine, 2,3-dipropyl-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Pyrazine Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Propyl CH₃, CH₂) |

| 1580 - 1600 | C=N Stretch | Pyrazine Ring |

| 1450 - 1550 | C=C Stretch | Aromatic Ring |

| 1440 - 1470 | C-H Bend | Aliphatic (Propyl CH₂, CH₃) |

| 1370 - 1380 | C-H Bend | Aliphatic (Propyl CH₃) |

| 1000 - 1150 | Ring Breathing / C-H in-plane bend | Pyrazine Ring |

This table is generated based on general spectroscopic principles and data from pyrazine and its alkylated congeners.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. mdpi.comethz.ch It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the pyrazine ring's skeletal vibrations. The ring breathing mode of pyrazine, for instance, is a characteristic and strong band in the Raman spectrum. researchgate.net

For alkyl-substituted pyrazines, Raman spectra provide key information on the conformational preferences of the alkyl groups and their influence on the ring's electronic structure. researchgate.net As with FT-IR, specific experimental Raman data for 2,3-dipropylpyrazine is limited. However, analysis of related molecules like methylpyrazines shows distinct bands for methyl rocking modes and other vibrations that allow for detailed structural assignment when combined with theoretical calculations. researchgate.net The technique is also invaluable for studying changes of state and phase transitions in heterocyclic compounds. semi.ac.cn

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H and ¹³C NMR are fundamental techniques for characterizing organic compounds. ¹H NMR provides information on the number, environment, and coupling of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. oregonstate.eduacs.orglibretexts.org

For 2,3-dipropylpyrazine, the ¹H NMR spectrum is expected to show two distinct sets of signals: those for the aromatic protons on the pyrazine ring and those for the protons of the two propyl groups. The two remaining protons on the pyrazine ring (at positions 5 and 6) are chemically equivalent and should appear as a singlet, shifted downfield (typically > 8.0 ppm) due to the deshielding effect of the aromatic ring nitrogens. researchgate.net The propyl groups would each produce three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (typically a sextet) for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the pyrazine ring.

The ¹³C NMR spectrum would show five distinct signals: two for the non-equivalent carbons of the pyrazine ring (the substituted C2/C3 and the unsubstituted C5/C6) and three for the non-equivalent carbons of the propyl chain. libretexts.org

Table 2: Predicted ¹H NMR Spectral Data for Pyrazine, 2,3-dipropyl- (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.3 - 8.5 | s | 2H | H-5, H-6 |

| ~ 2.8 - 3.0 | t | 4H | -CH₂- (attached to ring) |

| ~ 1.7 - 1.9 | m (sextet) | 4H | -CH₂- (middle) |

This table presents predicted values based on known shifts for pyrazine and alkyl substituents. 's' = singlet, 't' = triplet, 'm' = multiplet. lookchem.comresearchgate.net

Table 3: Predicted ¹³C NMR Spectral Data for Pyrazine, 2,3-dipropyl- (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 152 - 155 | C-2, C-3 |

| ~ 142 - 144 | C-5, C-6 |

| ~ 35 - 38 | -CH₂- (attached to ring) |

| ~ 23 - 26 | -CH₂- (middle) |

This table presents predicted values based on known shifts for pyrazine and alkyl substituents. pitt.eduwashington.edudocbrown.info

Heteronuclear NMR techniques, which observe nuclei other than ¹H and ¹³C, are employed for molecules containing specific heteroatoms. For instance, ³¹P NMR is exclusively used for compounds containing phosphorus. This technique provides valuable information about the chemical environment and bonding of phosphorus atoms within a molecule.

In the context of 2,3-dipropylpyrazine, ³¹P NMR would only be applicable if the compound were derivatized to include a phosphorus-containing functional group, such as a phosphonate. Such a derivative would allow for detailed structural analysis and confirmation of the derivatization site via ³¹P-¹H or ³¹P-¹³C coupling. As there is no phosphorus atom in the parent compound, and no literature describing such derivatives was found, specific ³¹P NMR data for a congener of 2,3-dipropylpyrazine cannot be presented.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. unipv.it

For 2,3-dipropylpyrazine (C₁₀H₁₆N₂), the exact mass of the protonated molecular ion [M+H]⁺ is calculated to be 165.1386 Da. unipv.itfrontiersin.orgmit.edu This precise measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For alkylpyrazines, fragmentation is typically initiated by cleavage of the alkyl side chains. researchgate.netmsu.edu The most common fragmentation pathways involve the loss of alkyl radicals. For a 2,3-dipropyl-substituted pyrazine, the cleavage of the C-C bonds within the propyl chains is expected. This would lead to characteristic losses of an ethyl radical (M-29) to form a prominent fragment ion, or a methyl radical (M-15). libretexts.org The stability of the resulting carbocations or radical cations dictates the relative abundance of the fragment ions observed in the spectrum. libretexts.org

Table 4: Predicted High-Resolution Mass Spectrometry Data for Pyrazine, 2,3-dipropyl-

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 164.1313 | [C₁₀H₁₆N₂]⁺ | Molecular Ion [M]⁺ |

| 165.1386 | [C₁₀H₁₇N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 135.1022 | [C₈H₁₁N₂]⁺ | Fragment from loss of ethyl radical (•C₂H₅) |

| 121.0866 | [C₇H₉N₂]⁺ | Fragment from loss of propyl radical (•C₃H₇) |

This table presents the calculated exact masses for the parent molecule and its expected primary fragments.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy provides critical insights into the molecular orbital energies and electronic transitions within a molecule. For pyrazine derivatives, these techniques reveal how substituents influence the electronic structure of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. wikipedia.orgtechnologynetworks.com For pyrazine and its alkyl derivatives, the absorption spectra are typically characterized by two main types of transitions: π–π* and n–π*. wikipedia.org

The π–π* transitions are generally high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n–π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically lower in energy and intensity. bspublications.net The absorption peaks can be influenced by the solvent environment and the nature of substituents on the pyrazine ring. pubcompare.ai Alkyl groups, such as the propyl groups in 2,3-dipropylpyrazine, are expected to cause a small red-shift (shift to longer wavelengths) in the absorption maxima due to their electron-donating inductive effects.

Table 1: Representative UV-Vis Absorption Data for Pyrazine Congeners in Various Solvents Note: This table presents typical data for related pyrazine compounds to illustrate expected spectral characteristics, as specific data for 2,3-dipropylpyrazine is not readily available.

| Compound | Solvent | λmax (π–π) (nm) | ε (M⁻¹cm⁻¹) | λmax (n–π) (nm) | ε (M⁻¹cm⁻¹) | Reference |

| Pyrazine | Cyclohexane | ~260 | ~5,600 | ~328 | ~1,040 | General Literature |

| Pyrazine | Water | ~266 | ~6,300 | ~324 | ~990 | General Literature |

| 2,3-Dimethylpyrazine (B1216465) | Ethanol | ~270 | - | ~327 | - | researchgate.net |

| Tetramethylpyrazine | Ethanol | ~278 | ~8,900 | ~330 | ~1,500 | General Literature |

λmax: Wavelength of maximum absorbance; ε: Molar absorptivity. Data is illustrative.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. wikipedia.orghoriba.com The molecule is excited from its ground electronic state to an excited state and then relaxes back to the ground state by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band and is Stokes-shifted to a longer wavelength. jasco-global.com

The fluorescence properties of pyrazine derivatives are strongly dependent on their structure and environment. core.ac.uk While pyrazine itself is weakly fluorescent, alkyl substitution can alter the fluorescence quantum yield. The study of fluorescence quenching, where the fluorescence intensity decreases in the presence of another substance, can provide information about intermolecular interactions. For instance, studies on substituted pyrazines like 2,3-dimethylpyrazine have shown they can quench the intrinsic fluorescence of proteins like human serum albumin (HSA), indicating binding interactions primarily driven by hydrophobic forces. researchgate.netsemanticscholar.orgresearchgate.net

Resonance Light Scattering (RLS) is a technique that detects the enhanced scattering of light from molecular aggregates. semanticscholar.org It is particularly useful for studying the formation of larger complexes. In the context of pyrazine derivatives, RLS has been used to demonstrate that the interaction with macromolecules like HSA can induce conformational changes and aggregation, which is detectable through a significant increase in RLS intensity. researchgate.net

Table 2: Typical Fluorescence Properties of Pyrazine Congeners Note: This table provides illustrative data for related pyrazine compounds. Specific data for 2,3-dipropylpyrazine is not available.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Key Findings | Reference |

| 2,3-Dimethylpyrazine | ~270 | ~335 | Low | Interacts with and quenches HSA fluorescence. | researchgate.netsemanticscholar.orgresearchgate.net |

| Tetramethylpyrazine | ~278 | ~340 | Low | Shows static quenching mechanism with HSA. | researchgate.net |

| General Pyrazines | Variable | Variable | Variable | Fluorescence is sensitive to solvent polarity and molecular environment. | jasco-global.comcore.ac.uk |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architectures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. carleton.edubruker.com This analysis allows for the unambiguous determination of the molecular structure, including the conformation of the alkyl chains and the geometry of the pyrazine ring. It also reveals the supramolecular architecture, detailing how molecules are arranged in the crystal lattice through intermolecular forces like van der Waals interactions or weak hydrogen bonds.

Although a crystal structure for 2,3-dipropylpyrazine is not publicly documented, analysis of related structures provides expected values. For example, the crystal structure of a complex containing pyrazine reveals the planar nature of the ring and the specific orientations of its substituents. mdpi.com

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Pyrazine Congener Note: The following data is for a representative substituted pyrazine compound to illustrate the type of information obtained from SC-XRD analysis, as data for 2,3-dipropylpyrazine is unavailable.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

| Data derived from a substituted triazolopyridazinylindole containing a pyrazine-like core for illustrative purposes. mdpi.com |

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the crystalline phases of a bulk sample. ncl.ac.uklibretexts.org By comparing the experimental diffraction pattern of a powdered sample to a pattern simulated from single-crystal data, the phase purity of the bulk material can be confirmed. ncl.ac.uk

Furthermore, PXRD is crucial for identifying and characterizing polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. While no specific polymorphs of 2,3-dipropylpyrazine have been reported, studies on other pyrazine derivatives have demonstrated the existence of multiple crystalline forms. researchgate.net PXRD patterns are unique for each polymorph and are characterized by the positions (2θ angles) and intensities of the diffraction peaks.

Table 4: Illustrative Powder X-ray Diffraction Data for Distinguishing Polymorphs Note: This table presents hypothetical data to illustrate how PXRD can differentiate between two polymorphic forms of a crystalline organic compound.

| Polymorph Form A | Polymorph Form B |

| Peak Position (2θ°) | Peak Position (2θ°) |

| 10.5 | 11.2 |

| 15.8 | 16.5 |

| 21.2 | 22.0 |

| 25.1 | 26.3 |

| 28.9 | 29.5 |

| The 2θ values are hypothetical and serve to demonstrate the unique diffraction pattern for each polymorph. |

Theoretical and Computational Investigations of Pyrazine, 2,3 Dipropyl and Pyrazine Frameworks

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and energy. These calculations are fundamental to predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is widely used to predict the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.com For derivatives like 2,3-dipropylpyrazine, DFT calculations can determine key structural parameters and electronic characteristics.

A representative study on 2,3-disubstituted pyrazines utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform geometry optimizations and explore electronic properties. researchgate.netnih.gov Such calculations begin with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to find the lowest energy conformation on the potential energy surface. stackexchange.com The results of these calculations include optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Illustrative DFT-Calculated Properties for a Disubstituted Pyrazine (B50134) Framework

The following data is representative of typical outputs from DFT calculations on substituted pyrazine systems, based on methodologies described in the literature.

| Property | Value | Unit |

| Total Energy | -495.78 | Hartree |

| Dipole Moment | 2.15 | Debye |

| C2-C3 Bond Length | 1.39 | Ångström |

| N1-C2 Bond Length | 1.34 | Ångström |

| C2-C(propyl) Bond Length | 1.51 | Ångström |

Molecular Simulation Techniques for Dynamics and Conformational Space Exploration

While quantum chemical methods focus on the static electronic structure of a molecule, molecular simulation techniques are used to study its dynamic behavior and explore its possible shapes or conformations.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a "movie" of molecular behavior, offering insights into processes like conformational changes, folding, and interactions with other molecules.

Extensive MD simulations have been performed on the parent pyrazine molecule, particularly to understand its behavior after being excited by light. aip.orgnih.gov Researchers have developed realistic models that include all 24 vibrational modes of pyrazine to investigate its non-adiabatic dynamics—the rapid internal conversion between electronic states. aip.orgresearchgate.net These studies use sophisticated methods like the multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation to accurately simulate the nuclear motion on complex potential energy surfaces. aip.org For a molecule like 2,3-dipropylpyrazine, MD simulations would be invaluable for exploring the conformational flexibility of the two propyl side chains, determining their preferred orientations, and understanding how their movement affects the properties of the pyrazine ring.

Monte Carlo (MC) simulations are another powerful technique for exploring the conformational space of a molecule. scienceopen.com Unlike MD, which generates a deterministic trajectory, MC methods use random sampling to generate a collection of molecular configurations. scienceopen.com A new configuration is generated by a random move (e.g., rotating a bond), and this new configuration is either accepted or rejected based on a probability criterion, typically related to the change in energy.

This probabilistic approach allows MC simulations to efficiently overcome energy barriers and sample a wide range of conformations, making it particularly useful for finding the global energy minimum of flexible molecules. gwdg.de For 2,3-dipropylpyrazine, MC simulations could be used to generate a statistical ensemble of all possible orientations of the propyl chains. From this ensemble, one can calculate average thermodynamic properties and determine the probability of finding the molecule in a particular conformation. scienceopen.com While MC does not provide information about the time evolution of the system, it is an excellent tool for understanding the statistical distribution of molecular states. scienceopen.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. ijournalse.orgresearchgate.net These methods are instrumental in fields like drug discovery and materials science, allowing for the rapid screening of virtual compounds and the prediction of their characteristics without the need for expensive and time-consuming experimental synthesis and testing. ijournalse.orgnih.gov For pyrazine derivatives, QSPR studies have been successfully employed to establish mathematical relationships between structural descriptors and various properties. ijournalse.orgsemanticscholar.org

The core principle of QSPR lies in correlating a molecule's properties with calculated parameters known as molecular descriptors. researchgate.net These descriptors can be categorized into various types, including electronic, quantum chemical, topological, and constitutional, among others. The development of robust QSPR models involves several key steps: the creation of a dataset of molecules with known properties, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors, and the application of statistical methods to build and validate a predictive model. ijournalse.orgsemanticscholar.org

Common statistical techniques used in QSPR for pyrazine derivatives include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govsemanticscholar.org MLR is a statistical method used to model the linear relationship between a dependent variable and one or more independent variables (the descriptors). ijournalse.orgresearchgate.net In contrast, ANNs are more complex, non-linear models inspired by biological neural networks, which can often capture more intricate relationships between structure and property. nih.govsemanticscholar.org

A notable application of QSPR for pyrazine frameworks has been in the prediction of olfactive thresholds. ijournalse.org In one study, a 2D-QSPR model was developed for a series of 78 pyrazine derivatives to predict their odor thresholds. ijournalse.orgresearchgate.net Quantum chemical descriptors were calculated using Density Functional Theory (DFT) methods, and a statistically significant model was established using stepwise MLR. ijournalse.orgresearchgate.net Such studies highlight that variations in odor properties are dependent on the chemical structure, particularly the type and position of substituent groups on the pyrazine ring. ijournalse.org Other research has focused on predicting the anti-proliferative activity of pyrazine derivatives, demonstrating a high correlation between experimental and predicted values and suggesting that ANN models can be more significant than MLR models for this purpose. nih.govsemanticscholar.org

The predictive power of these models allows researchers to design new pyrazine compounds with desired properties, such as enhanced flavor profiles or improved pharmacological activity. ijournalse.orgnih.gov

Table 1: Methodologies and Findings in QSPR Studies of Pyrazine Derivatives

| Study Focus | Molecules Studied | Methods Used | Key Descriptors | Predicted Property | Key Findings | Citations |

|---|---|---|---|---|---|---|

| Olfactive Thresholds | 78 pyrazine derivatives | 2D-QSPR, DFT (B3LYP/6-31G(d)), Stepwise MLR | Electronic and quantum chemical parameters | Odor thresholds | A statistically robust model was created, showing a strong correlation between molecular structure and odor properties. | ijournalse.orgresearchgate.net |

| Antiproliferative Activity | Series of pyrazine derivatives | QSAR, DFT (B3LYP), MLR, ANN | NBO charges, dipole moments, HOMO-LUMO gap, logP, etc. | Activity against BGC823 human gastric cancer cells | Both MLR and ANN models showed high correlation, with the ANN model being more significant. The models helped identify novel candidates with improved activity. | nih.govsemanticscholar.org |

In Silico Studies of Molecular Recognition and Intermolecular Interactions

In silico studies, which encompass a range of computational methods, are vital for understanding how molecules like 2,3-dipropylpyrazine and other pyrazine derivatives recognize and interact with biological targets and other molecules. nih.govacs.org These theoretical investigations provide insights at an atomic level, complementing experimental data and guiding the design of new functional molecules.

Ligand-binding site interaction modeling is a cornerstone of computational drug discovery, aiming to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This process is crucial for understanding the mechanism of action and for designing novel inhibitors or modulators. japsonline.com For pyrazine derivatives, these methods have been applied to identify potential therapeutic agents, such as inhibitors for targets like PIM-1 kinase. japsonline.combibliomed.org

The primary methodology in this field is molecular docking . nih.gov Docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor's binding site. japsonline.com The process involves two main components: a search algorithm to generate a large number of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity. nih.gov

A common workflow for modeling these interactions involves several steps:

Receptor and Ligand Preparation: This involves obtaining the 3D structure of the target protein, often from crystallographic data in the Protein Data Bank (PDB), and preparing the ligand structures, including generating their 3D coordinates and assigning correct protonation states. japsonline.comnih.gov

Binding Site Identification: The active site or binding pocket of the protein is identified, either from the co-crystallized structure with a known ligand or using computational pocket-finding algorithms. nih.gov

Docking Simulation: The ligand is then computationally "docked" into the identified binding site using specialized software. The program explores various translational, rotational, and conformational degrees of freedom for the ligand. japsonline.com

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the binding site. japsonline.comnih.gov For instance, docking studies on pyrazine-based inhibitors of PIM-1 kinase revealed crucial hydrogen bond interactions with key residues like Glu171, Glu121, and Lys67. japsonline.combibliomed.org

Another important approach is ligand-homology modeling (LHM) , which leverages the principle that similar protein binding sites tend to bind similar ligands. nih.gov If the structure of a target protein is known, ligands from structurally similar proteins can be computationally transposed to the target's binding site to predict new interactions. nih.gov These computational techniques are instrumental in virtual screening campaigns, where large libraries of compounds are docked against a target to identify potential hits for further experimental validation. japsonline.com

The structure, function, and molecular recognition capabilities of pyrazine frameworks are fundamentally governed by a variety of non-covalent interactions. nih.govscielo.org.mx These forces, although individually weaker than covalent bonds, collectively play a dominant role in determining the conformation of molecules and the stability of supramolecular assemblies. scielo.org.mxmdpi.com Due to their heteroaromatic nature, pyrazine rings can participate in a complex interplay of polar and nonpolar interactions. nih.govacs.org

Hydrogen Bonding: This is a critical interaction for pyrazine derivatives in biological systems. nih.govacs.org The nitrogen atoms in the pyrazine ring, being electronegative, act as hydrogen bond acceptors. nih.govrsc.org A systematic analysis of pyrazine-based ligands in the PDB revealed that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom. nih.govacs.org Additionally, the C-H groups on the pyrazine ring can act as weak hydrogen bond donors. nih.gov The geometry and stability of these hydrogen bonds, for example between pyrazine and water, have been investigated theoretically, showing that the electronic excitation of the pyrazine molecule can significantly affect the nature of the hydrogen bond. rsc.orgacs.org In some crystal structures, hydrogen bonding between the hydrazinyl proton of a ligand and a non-coordinated pyrazine nitrogen leads to the formation of larger supramolecular structures like tetramers. mdpi.com

π-π Stacking: As aromatic systems, pyrazine rings can engage in π-π stacking interactions, which are attractive, noncovalent interactions between the electron clouds of adjacent rings. libretexts.orgyoutube.com These interactions are crucial in protein folding, nucleobase stacking in DNA, and the formation of crystal lattices. youtube.comnih.gov The electron-deficient nature of the pyrazine ring, compared to a benzene (B151609) ring, influences the geometry and strength of these stacking interactions. rsc.org Stacking can occur in different arrangements, such as face-to-face (sandwich) or offset. libretexts.org These interactions contribute significantly to the stability of crystal structures containing pyrazine moieties and play a role in the self-assembly of larger architectures. nih.govrsc.org

Anion-π Interactions: This is a less common but significant non-covalent force where an anion is attracted to the electron-deficient face of a π-system. acs.org The pyrazine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, making it a candidate for such interactions. Theoretical and experimental studies have shown that pyrazine can form anion-π interactions, and these interactions can be dramatically strengthened when the nitrogen atoms are coordinated to a metal ion like silver(I). researchgate.net In coordination polymers, anions can be encapsulated within π-pockets formed by pyrazine ligands, exhibiting various binding modes such as anion-π-anion and π-anion-π sandwiching. acs.org

Table 2: Summary of Key Non-Covalent Interactions in Pyrazine Frameworks

| Interaction Type | Description | Role of Pyrazine Ring | Examples and Significance | Citations |

|---|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Pyrazine nitrogens act as hydrogen bond acceptors; C-H groups can act as weak donors. | Most frequent interaction in protein-ligand complexes; crucial for determining binding specificity and supramolecular structure. | nih.govacs.orgmdpi.comrsc.org |

| π-π Stacking | Non-covalent attraction between aromatic rings. | The electron-deficient π-system of pyrazine participates in stacking with other aromatic rings. | Stabilizes protein structures, influences crystal packing, and directs self-assembly of molecules. | libretexts.orgyoutube.comnih.govrsc.org |

| Anion-π Interaction | Attractive force between an anion and the face of an electron-poor π-system. | The electron-deficient nature of the pyrazine ring allows it to interact favorably with anions. | Important in anion recognition and sensing, and in the structure of coordination polymers. Metal coordination enhances this interaction. | acs.orgresearchgate.net |

Coordination and Organometallic Chemistry of Pyrazine, 2,3 Dipropyl As a Ligand and Its Analogs

Pyrazines as Nitrogen-Donor Ligands: Coordination Modes and Chelation

Pyrazines are aromatic heterocyclic molecules containing two nitrogen atoms at positions 1 and 4. These nitrogen atoms possess lone pairs of electrons, making them excellent nitrogen-donor ligands in coordination chemistry. The coordination behavior of pyrazines is versatile and is influenced by factors such as the nature of the metal ion, the substituents on the pyrazine (B50134) ring, and the reaction conditions.

Monodentate, Bidentate, and Polydentate Coordination Geometries

Pyrazine and its derivatives can adopt several coordination modes:

Monodentate Coordination: In this mode, only one of the two nitrogen atoms of the pyrazine ring coordinates to a single metal center. This is common when the metal ion's coordination sphere is sterically hindered or when other stronger coordinating ligands are present.

Bidentate Coordination: This can occur in two distinct manners:

Chelating Bidentate: This mode is generally not observed for pyrazine itself due to the rigid, planar structure of the ring and the para-positioning of the nitrogen atoms, which prevents them from coordinating to the same metal ion. However, substituted pyrazines with coordinating groups on adjacent positions can act as chelating ligands.

Bridging Bidentate: This is the most common bidentate coordination mode for pyrazine, where each nitrogen atom coordinates to a different metal center, linking them together.

Polydentate Coordination: While pyrazine itself is typically monodentate or bridging bidentate, more complex pyrazine-based ligands with multiple donor sites can exhibit polydentate coordination. For instance, ligands like 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) can coordinate to multiple metal centers through their various nitrogen atoms, acting as multidentate bridging ligands.

Bridging Ligand Behavior in Polymeric Structures

The ability of pyrazine to act as a bridging ligand is a cornerstone of its coordination chemistry, leading to the formation of a wide array of coordination polymers. By linking metal centers, pyrazine facilitates the construction of one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. The resulting structures and their properties are highly dependent on the geometry of the metal ion and the presence of other ancillary ligands. For example, in many documented cases, pyrazine bridges transition metal ions to form linear chains or grid-like sheets.

Synthesis and Characterization of Metal-Pyrazine Complexes

The synthesis of metal-pyrazine complexes is typically achieved through self-assembly by reacting a metal salt with the pyrazine ligand in a suitable solvent. The stoichiometry of the reactants, the nature of the counter-ion, and the solvent can all influence the final product. Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis.

Transition Metal Complexes (e.g., Ru(III), Cu(II), Mn(II), Ni(II), Co(II), Zn(II), Ag)

A vast number of transition metal complexes with pyrazine and its derivatives have been synthesized and studied.

| Metal Ion | Typical Coordination Environment | Example of Pyrazine Derivative Studied |

| Ru(III) | Octahedral | Pyrazine-2-carboxamide Schiff base |

| Cu(II) | Octahedral, Square Planar | 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) |

| Mn(II) | Octahedral | N′-benzylidenepyrazine-2-carbohydrazonamide |

| Ni(II) | Octahedral | 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) |

| Co(II) | Octahedral | N′-benzylidenepyrazine-2-carbohydrazonamide |

| Zn(II) | Tetrahedral, Octahedral | Pyrazine-2-carboxamide Schiff base |

| Ag(I) | Linear, Tetrahedral | General pyrazine complexes |

This table is generated based on studies of various pyrazine derivatives, as specific data for 2,3-dipropylpyrazine is not available.

For instance, dinuclear nickel(II) complexes with 2,3,5,6-tetra(2-pyridyl)pyrazine have been synthesized and characterized, showing antiferromagnetic coupling between the metal centers bridged by the pyrazine ligand researchgate.net. Similarly, copper(II) complexes with tppz have been structurally characterized, revealing both dinuclear and polymeric structures nih.gov.

Coordination with Lanthanide and Actinide Elements

The coordination chemistry of pyrazine derivatives with f-block elements is an area of growing interest, particularly in the context of designing materials with specific magnetic and luminescent properties, as well as for applications in nuclear waste separation.

While specific studies on 2,3-dipropylpyrazine with lanthanides and actinides are not available, research on related nitrogen-containing heterocyclic ligands provides some insights. Lanthanide ions, with their larger ionic radii and preference for higher coordination numbers, can form complexes with multidentate pyrazine-based ligands. For example, complexes of lanthanides with dipyrido[3,2-a:2′,3′-c]phenazine (dppz), a larger pyrazine-containing aromatic system, have been synthesized and shown to exhibit near-infrared luminescence mdpi.comnih.gov.

The interaction of actinide ions with such ligands is also an active area of research. Studies on ligands like 2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine have shown selectivity for actinide(III) over lanthanide(III) ions, which is crucial for nuclear fuel reprocessing researchgate.net. Although this is a triazine-based ligand, the principles of coordination with N-heterocycles are relevant. The synthesis of the first actinide dicyanamide complex, which features a bridging dicyanamide ligand, has also been reported, highlighting the diverse coordination chemistry of actinides with nitrogen-containing ligands nih.gov.

Spectroscopic and Magnetic Properties of Pyrazine Coordination Compounds

The electronic and magnetic properties of pyrazine coordination compounds are intimately linked to their structures.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for characterizing metal-pyrazine complexes. The coordination of the pyrazine nitrogen to a metal ion typically results in a shift of the ring vibration bands to higher frequencies.

UV-Visible Spectroscopy: These spectra often exhibit metal-to-ligand charge transfer (MLCT) bands, which are characteristic of complexes with π-accepting ligands like pyrazine. For instance, trinuclear ruthenium(II) complexes with pyrazine-based bridging ligands show intense MLCT absorption bands in the visible region researchgate.net.

Luminescence: Many pyrazine-containing complexes, particularly those with Ru(II) and lanthanide ions, are luminescent. The emission properties can be tuned by modifying the substituents on the pyrazine ring and the nature of the metal ion.

Magnetic Properties: The bridging nature of the pyrazine ligand can mediate magnetic interactions between metal centers. The strength and nature (ferromagnetic or antiferromagnetic) of this magnetic coupling depend on the distance between the metal ions and the orbital overlap through the pyrazine bridge.

| Metal Complex Type | Magnetic Property | J value (cm⁻¹) |

| Dinuclear Cu(II)-tppz | Antiferromagnetic | -43.7 |

| Dinuclear Ni(II)-tppz | Antiferromagnetic | -7.6 |

This table is based on data for 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) and serves as an illustrative example.

Ligand Field Parameters and Electronic Transitions

The interaction between a ligand and a central metal ion in a coordination complex is described by ligand field theory. This theory explains the splitting of the d-orbitals of the metal ion due to the electrostatic field of the surrounding ligands. The energy difference between the split d-orbitals is denoted as 10Dq or Δo for an octahedral complex. The electronic transitions between these orbitals give rise to the characteristic colors of many transition metal complexes.

Although specific ligand field parameters for 2,3-dipropylpyrazine complexes are not readily found, data for analogous pyrazine complexes can provide valuable insights. The nephelauxetic parameter (β) is a measure of the decrease in the Racah interelectronic repulsion parameter (B) upon complexation compared to the free ion, indicating the degree of covalency in the metal-ligand bond. researchgate.net

| Complex | 10Dq (cm⁻¹) | B (cm⁻¹) | β |

|---|---|---|---|

| Generic Co(II)-Pyrazine Analog Complex | ~8,000 - 10,000 | ~800 - 950 | ~0.82 - 0.97 |

| Generic Ni(II)-Pyrazine Analog Complex | ~9,000 - 11,000 | ~850 - 1000 | ~0.82 - 0.96 |

Note: The data in this table represents typical ranges for Co(II) and Ni(II) complexes with pyrazine-like ligands and are not specific to 2,3-dipropylpyrazine.

The electronic spectra of complexes containing pyrazine analogs typically exhibit bands corresponding to d-d transitions within the metal ion and charge-transfer transitions between the metal and the ligand. For instance, in octahedral Co(II) complexes, three spin-allowed d-d transitions are generally expected.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, providing detailed information about the electronic environment of the metal ion. nih.govresearchgate.netnih.gov The g-tensor and hyperfine coupling constants obtained from EPR spectra are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. mdpi.com

In the context of pyrazine-based coordination polymers, studies on cobalt(II) complexes with substituted pyrazines have revealed interesting magnetic behaviors. For example, dicyanamide-bridged cobalt(II) complexes with 2-aminopyrazine and 2-hydroxypyrazine have been shown to exhibit single-ion magnet (SIM) behavior, characterized by a frequency dependence of the out-of-phase alternating current (ac) magnetic susceptibility under an applied dc field. rsc.org Q-band EPR studies on these complexes confirmed a positive sign for the axial zero-field splitting parameter (D) and a significant asymmetry in the g-tensors. rsc.org

| Compound | Magnetic Behavior | Key Parameters |

|---|---|---|

| {[Co(dca)₂(NH₂pyz)₂]·H₂O}n | Single-Ion Magnet | D = +95.4 cm⁻¹ |

| [Co₃(dca)₆(HOpyz)₅(H₂O)₂]n | Single-Ion Magnet with weak antiferromagnetic coupling | D = +76.5 cm⁻¹, J = -0.3 cm⁻¹ |

Note: The data is for cobalt(II) complexes with 2-aminopyrazine (NH₂pyz) and 2-hydroxypyrazine (HOpyz), not 2,3-dipropylpyrazine.

Structural Diversity and Topology in Pyrazine-Based Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Pyrazine and its derivatives are excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their ability to act as linear bridging ligands. mdpi.comnih.govacs.orgacs.org The resulting structures can exhibit a wide range of dimensionalities (1D, 2D, or 3D) and topologies, which are influenced by factors such as the metal ion's coordination preference, the nature of the substituents on the pyrazine ring, the presence of other ligands, and the reaction conditions. mdpi.comnih.govacs.orgacs.org

The substituents on the pyrazine ring can significantly impact the final structure. For instance, the introduction of different substituents can alter the ligand's electronic properties and steric profile, leading to different coordination modes and network topologies. mdpi.com While there are no specific examples of CPs or MOFs based on 2,3-dipropylpyrazine in the provided search results, the general principles of pyrazine-based self-assembly can be applied. The propyl groups in 2,3-dipropylpyrazine would introduce significant steric bulk, which could influence the packing of the coordination polymers and potentially lead to the formation of porous frameworks.

Recent research has highlighted the rich structural diversity of pyrazine-based MOFs. For example, a microporous MOF with a novel shp-topology has been synthesized using a pyrazine-centered tetracarboxylate ligand, forming a structure with a high-nuclearity Co10-cluster. rsc.org Another study demonstrated the construction of a two-dimensional conjugated MOF using a tetraphenylpyrazine derivative, which showed potential applications in energy storage. chinesechemsoc.org The topology of these frameworks is a key determinant of their physical properties, such as porosity, stability, and catalytic activity. For instance, a copper(II) MOF with a 10(3) network topology has been reported, illustrating the complex three-dimensional nets that can be achieved. researchgate.net

The structural evolution of copper(I) cluster-based coordination polymers with a pyrazine-2-thiol ligand has been shown to be highly dependent on the metal halides and the ligand-to-metal molar ratio, resulting in diverse 2D and 3D networks. nih.govacs.orgacs.org These examples underscore the versatility of the pyrazine core in generating a wide array of coordination architectures. The specific influence of the 2,3-dipropyl substitution would be an interesting area for future research to explore how these bulky, electron-donating groups direct the assembly of novel CPs and MOFs.

Materials Science Applications and Functional Derivatives of Pyrazine, 2,3 Dipropyl

Pyrazine-Based Building Blocks for Supramolecular Assembly and Advanced Materials

Pyrazine (B50134) derivatives are valuable tectons (building blocks) for creating complex, self-assembled supramolecular structures. The pyrazine ring's geometry and the presence of two nitrogen atoms, which can act as hydrogen bond acceptors or coordinate with metals, are key to this functionality.

In other studies, pyrazine carboxamide compounds have been designed to grow novel crystals through self-assembly with guest molecules like water, anions, or transition metal cations via hydrogen-bonding and coordination. globethesis.com The pyrazine ring is noted for making adjacent hydrogen atoms more acidic, enhancing its role as a donor in constructing topological arrays. globethesis.com The substitution with propyl groups on the pyrazine core would modulate the electronic nature of the ring and influence the strength of these interactions, thereby tuning the resulting supramolecular structure.

Application in Functional Materials for Gas Adsorption and Storage

The ability of the pyrazine nucleus to act as a linker in coordination polymers and metal-organic frameworks (MOFs) is critical for applications in gas adsorption and storage. These materials possess high porosity and tunable structures, making them ideal for capturing and storing gas molecules.

For instance, coordination polymers have been constructed using pyrazine and flexible dicarboxylates with cobalt(II), resulting in 3D frameworks. nih.gov These materials demonstrate the principle of using pyrazine as a rigid, linear linker to create porous architectures. The incorporation of a substituted pyrazine like 2,3-dipropylpyrazine could introduce hydrophobicity into the pores, potentially enhancing selectivity for non-polar gas molecules.

A specific example of a pyrazine-containing MOF is SIFSIX-3-Ni, which combines transition metals with pyrazine ligands and inorganic anions. mdpi.com This material has shown effectiveness in separating propylene (B89431) from propyne. mdpi.com The performance of such MOFs is dictated by the size and chemical nature of their pores. Using 2,3-dipropylpyrazine as a ligand would significantly alter the pore dimensions and surface chemistry compared to unsubstituted pyrazine, offering a pathway to design materials with tailored selectivity for different gas separation challenges.

Electrochemical Properties and Applications (e.g., Redox Activity of Pyrazine Systems)

The pyrazine ring is redox-active, meaning it can undergo reversible electron transfer reactions. This property is central to its application in electrochemical systems like batteries and thermoelectric devices. The redox potential of pyrazine can be tuned by adding substituent groups to the ring.

Studies on pyrazine and its derivatives for aqueous organic flow batteries have shown that electron-donating groups, such as the alkyl groups in 2,3-dipropylpyrazine, tend to shift the redox potential to more negative values. mdpi.com This tunability is crucial for designing negolyte (negative electrolyte) materials in batteries. The relatively low redox potential of pyrazine is an attractive feature for a negolyte, although the stability of the reduced state is a critical factor. mdpi.com

The electrochemical properties of various pyrazine-based systems have been investigated, revealing their potential in diverse applications. The following table summarizes key electrochemical data for different pyrazine derivatives, illustrating the impact of substitution on their properties.

| Compound/System | Oxidation/Reduction Potential | Experimental Conditions | Application/Significance | Reference |

|---|---|---|---|---|

| Pyrazine | Two one-electron transfers at pH <2; single two-electron peak at higher pH. | Aqueous media | Fundamental redox behavior; basis for flow battery negolytes. | mdpi.com |

| 2,5-Pyrazinedicarboxylic acid dihydrate (PDCA) | Demonstrates significant entropy changes with temperature. | Cyclic voltammetry under varying temperatures. | Optimal candidate for organic redox couples in thermoelectric generators. | nih.gov |

| Pyrido[2,3-b]pyrazine D-A-D Dyes | HOMO: -5.34 to -5.97 eV; LUMO: -3.61 to -3.70 eV; Band Gap: 1.67–2.36 eV. | Cyclic voltammetry, calibrated with Fc/Fc+. | Potential ambipolar materials for organic electronics. | rsc.org |

| (Diphenylamino)carbazole thiophene (B33073) pyrazine dye (OUK-2) | E1/2ox = 0.39 V vs Fc/Fc+; HOMO = -5.19 eV. | Cyclic voltammetry in DMF. | Fluorescent dyes for optoelectronics. | beilstein-journals.org |

The propyl groups in 2,3-dipropylpyrazine are electron-donating, which would be expected to lower its reduction potential (make it more negative) compared to unsubstituted pyrazine, a key consideration for its use in redox-based energy storage systems.

Development of Novel Pyrazine Derivatives for Advanced Chemical Applications

The 2,3-dipropylpyrazine core can be further functionalized to create novel derivatives for specialized applications, particularly in the fields of conjugated materials and polymers.

Conjugated materials based on pyrazine are of significant interest for optoelectronic applications due to their favorable charge transfer properties. rsc.org The pyrazine ring can act as an electron-accepting unit in donor-acceptor (D-A) type conjugated systems.

Recent work has focused on creating pyrazine-based water-soluble conjugated polymers, where the pyrazine core is constructed simultaneously with polymerization. acs.org This approach allows for the development of fluorescent materials where intermolecular hydrogen bonds, facilitated by the pyrazine rings, can enhance emission intensity. acs.org Another advanced class of materials are pyrazinacenes, which are N-heteroacenes composed of linearly fused pyrazine units. These materials are stable n-type systems capable of multi-electron reduction, with their properties being tunable through chemical modification. semanticscholar.org A monomer like 2,3-dipropylpyrazine could be a starting point for synthesizing novel conjugated polymers, where the propyl groups would enhance processability and solubility.

Beyond fully conjugated systems, pyrazine derivatives can be integrated into other types of polymeric backbones, such as polyesters, to modify their material properties. Biobased polyesters have been synthesized from diacid monomers containing a pyrazine ring. acs.org

In these studies, the incorporation of a pyrazine monomer was found to impart a mix of aromatic and aliphatic character, influencing properties like the glass transition temperature (Tg). For example, methyl-substituted pyrazine monomers led to higher melting points in the resulting polyesters compared to unsubstituted versions. acs.org By analogy, a di-functionalized derivative of 2,3-dipropylpyrazine, such as a dicarboxylic acid, could be used as a monomer in polycondensation reactions. The bulky propyl groups would likely disrupt chain packing, potentially leading to amorphous polymers with lower glass transition temperatures but enhanced solubility.

The following table summarizes properties of polyesters made with different pyrazine monomers, highlighting the structure-property relationships.

| Monomer Type | Resulting Polymer Type | Key Property Influence | Reference |

|---|---|---|---|

| Unsubstituted Pyrazine Diacid | Semi-crystalline or Amorphous Polyesters | Behaves similarly to linear aliphatic polyesters. | acs.org |

| Methyl-substituted Pyrazine Diacid | Semi-crystalline Polyesters | Elevates melting points significantly compared to unsubstituted pyrazine polyesters. | acs.org |

Role in Mechanistic Studies for Chemical Sensor Development

Pyrazine derivatives are effective platforms for the development of chemical sensors due to their ability to interact with analytes through coordination or other interactions, leading to a measurable change in an optical or electrochemical signal.